molecular formula C18H22N2O2 B1317805 N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide CAS No. 953756-17-7

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide

Cat. No. B1317805
CAS RN: 953756-17-7
M. Wt: 298.4 g/mol
InChI Key: KEIWTRFGJKQINN-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide, also referred to as N-AMDPP or NAMDPP, is a small organic molecule belonging to the class of aminopropanamides. It has a molecular weight of 277.4 g/mol and a molecular formula of C14H20N2O2. NAMDPP has been studied extensively for its potential therapeutic applications, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Tumosienė et al. (2012) highlights the synthesis of various compounds including N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(4-methylphenyl)amino]propanamide and their antibacterial activity against Rhizobium radiobacter, demonstrating the potential of these compounds in addressing bacterial infections (Tumosienė et al., 2012).

Muscle Relaxant and Anticonvulsant Activities

Research by Tatee et al. (1986) on N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives reveals their muscle relaxant and anticonvulsant activities, with certain compounds demonstrating selective muscle relaxant and anticonvulsant activities (Tatee et al., 1986).

Deracemization Process

Koszelewski et al. (2009) discussed the deracemization of mexiletine, a chiral antiarrhythmic agent structurally similar to N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide, highlighting the potential of such processes in pharmaceutical synthesis (Koszelewski et al., 2009).

Synthesis of Mexiletine and Related Compounds

Carocci et al. (2000) investigated the stereospecific synthesis of mexiletine and related compounds, providing insights into efficient routes and high enantiomeric excesses, essential for the development of chiral, optically active analogues (Carocci et al., 2000).

Glucuronidation of Analogous Compounds

Shimizu et al. (2003) explored the glucuronidation of propofol and its analogs, including 2,6-dimethylphenol, in human and rat liver microsomes, contributing to understanding the metabolic pathways of similar compounds (Shimizu et al., 2003).

Synthesis and Herbicidal Activity

Liu and Shi (2014) designed and synthesized N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides with moderate to good selective herbicidal activity, indicating the agricultural applications of such compounds (Liu & Shi, 2014).

Synthesis and Neurotoxic Properties

Vamecq et al. (2000) synthesized and evaluated a series of N-phenyl derivatives of phthalimide for anticonvulsant and neurotoxic properties, contributing to the development of potential neurological treatment agents (Vamecq et al., 2000).

Cytotoxic Evaluation of Acyl Derivatives

Gomez-Monterrey et al. (2011) studied the cytotoxicity and topoisomerase II inhibitory activity of acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, providing insights into the potential of similar compounds in cancer therapy (Gomez-Monterrey et al., 2011).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-11-8-9-15(19)10-16(11)20-18(21)14(4)22-17-12(2)6-5-7-13(17)3/h5-10,14H,19H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIWTRFGJKQINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide

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